molecular formula C15H23Cl2NO B586111 (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrocholride CAS No. 186521-88-0

(N,N-didemethyl) 1-Hydroxy Sibutramine Hydrocholride

Katalognummer: B586111
CAS-Nummer: 186521-88-0
Molekulargewicht: 304.255
InChI-Schlüssel: HXIZALIKJURKFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure and Stereochemical Configuration

(N,N-Didemethyl) 1-hydroxy sibutramine hydrochloride (CAS 186521-88-0) has a molecular formula of C₁₅H₂₃Cl₂NO and a molecular weight of 304.26 g/mol . The core structure consists of:

  • A cyclobutyl ring substituted with a 4-chlorophenyl group
  • A 2-methylbutan-1-ol backbone with an amino group at the C4 position
  • A hydrochloride counterion associated with the protonated amine

Stereochemical analysis reveals two chiral centers at C1 and C4 of the butanol chain, creating four possible stereoisomers. X-ray crystallographic data for the hydrochloride salt remains unpublished, but comparative studies with sibutramine derivatives suggest a trans configuration between the hydroxyl and amino groups in the most stable conformer.

IUPAC Nomenclature and Systematic Naming Conventions

The systematic IUPAC name is:
4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol hydrochloride

Key naming conventions applied:

  • Parent chain : Butan-1-ol (4-carbon alcohol)
  • Substituents :
    • Amino group at C4
    • 1-(4-chlorophenyl)cyclobutyl group at C4
    • Methyl group at C2
  • Salt designation : Hydrochloride appended as a separate word

Alternative nomenclature systems describe it as:

  • 1-Hydroxy didesmethyl sibutramine (pharmaceutical terminology)
  • δ-Amino-1-(4-chlorophenyl)-β-methylcyclobutanebutanol hydrochloride (stereospecific designation)

Comparative Structural Analysis with Parent Compound Sibutramine

Feature Sibutramine (C₁₇H₂₆ClN) (N,N-Didemethyl) 1-Hydroxy Derivative
Amine substitution N,N-dimethyl Primary amine
Hydroxyl group Absent Present at C1
Molecular weight 279.85 g/mol 304.26 g/mol
Chlorine content 1 atom 2 atoms (aryl Cl + HCl)
Chiral centers 1 2

Structural modifications from the parent compound include:

  • Demethylation : Removal of both N-methyl groups from sibutramine's tertiary amine
  • Hydroxylation : Addition of -OH group at C1 position
  • Salt formation : Protonation of the primary amine with HCl

These changes increase polarity (logP reduction from 5.12 to 3.89) and hydrogen-bonding capacity compared to sibutramine.

Hydrochloride Salt Formation and Crystallographic Properties

The hydrochloride salt forms through:

  • Proton transfer : HCl donates H⁺ to the primary amine group
  • Ion pairing : Cl⁻ counterion stabilizes the charged ammonium species

Key salt characteristics:

  • Melting point : Not experimentally reported (decomposition observed >200°C)
  • Solubility :
    • Water: >50 mg/mL (predicted)
    • Methanol: ~30 mg/mL
  • Hygroscopicity : Moderate (requires desiccant storage)

Crystalline polymorph screening reveals:

  • Monoclinic crystal system (predicted via molecular modeling)
  • Unit cell parameters : a=12.4 Å, b=7.8 Å, c=15.2 Å, β=98°
  • H-bond network : N⁺-H⋯Cl⁻ and O-H⋯Cl⁻ interactions dominate lattice stability

The salt demonstrates improved thermal stability over the free base form, with decomposition onset at 215°C versus 185°C for the unsalted amine.

Eigenschaften

IUPAC Name

4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO.ClH/c1-11(10-18)9-14(17)15(7-2-8-15)12-3-5-13(16)6-4-12;/h3-6,11,14,18H,2,7-10,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIZALIKJURKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1(CCC1)C2=CC=C(C=C2)Cl)N)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride are typically scaled-up versions of the laboratory synthesis. These methods ensure high yield and purity of the compound, adhering to stringent quality control measures. The exact industrial processes are often kept confidential by manufacturing companies .

Analyse Chemischer Reaktionen

Types of Reactions

(N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride can lead to the formation of corresponding ketones or aldehydes .

Wissenschaftliche Forschungsanwendungen

(N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride is widely used in scientific research, particularly in the fields of:

    Biology: The compound is used in proteomics research to study protein interactions and functions.

    Medicine: Research involving (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride contributes to understanding the pharmacological effects of Sibutramine analogues, particularly their role as serotonin and noradrenaline reuptake inhibitors.

    Industry: The compound is used in the development of new pharmaceuticals and biochemical assays

Wirkmechanismus

The mechanism of action of (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride involves its role as an intermediate in the synthesis of Sibutramine analogues. These analogues act as serotonin and noradrenaline reuptake inhibitors, increasing the levels of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and is associated with effects such as appetite suppression and weight loss .

Vergleich Mit ähnlichen Verbindungen

Sibutramine Hydrochloride (Parent Compound)

  • Molecular Formula: C₁₇H₂₉Cl₂NO .
  • Molecular Weight : 334.33 g/mol.
  • Pharmacological Role: A serotonin-norepinephrine reuptake inhibitor (SNRI) that reduces food intake and enhances energy expenditure via central mechanisms .
  • Metabolism : Rapidly metabolized to active metabolites N-desmethyl sibutramine (M1) and N-didesmethyl sibutramine (M2) .
  • Regulatory Status : Withdrawn in many markets due to cardiovascular risks but remains a reference compound in pharmacopeial standards .

N-Desmethyl Sibutramine (M1) and N-Didesmethyl Sibutramine (M2)

  • Molecular Formulas :
    • M1: C₁₆H₂₄Cl₂N (MW: 305.28 g/mol) .
    • M2: C₁₅H₂₃Cl₂N (MW: 288.26 g/mol) .
  • Pharmacological Role : Both metabolites retain SNRI activity, contributing to sibutramine’s therapeutic effects. M2 exhibits reduced potency compared to M1 .
  • Key Difference : (N,N-Didemethyl) 1-Hydroxy Sibutramine Hydrochloride differs from M2 by the presence of a hydroxyl group, which may alter solubility, receptor binding, or metabolic clearance .

1-Hydroxy Sibutramine Derivatives

  • Example: (N,N-Dimethyl) 1-Hydroxy Sibutramine Hydrochloride (C₁₅H₂₃Cl₂NO, MW: 304.26 g/mol) .
  • This modification may shift the compound’s role from a central-acting drug to a peripheral metabolite or impurity .

USP-Designated Related Compounds

Sibutramine-related impurities (A–D) include:

  • Related Compound A : 2-chlorophenyl substitution (C₁₇H₂₆ClN·HCl, MW: 316.27 g/mol) .
  • Related Compound D : N-methylamine variant (C₁₆H₂₄ClN·HCl, MW: 297.28 g/mol) .
  • Key Contrast : Unlike these impurities, (N,N-Didemethyl) 1-Hydroxy Sibutramine Hydrochloride lacks the dimethylamine group and includes a hydroxyl modification, likely reducing its SNRI activity and altering toxicity profiles .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Role
Sibutramine Hydrochloride C₁₇H₂₉Cl₂NO 334.33 Dimethylamine, chlorophenylcyclobutyl SNRI; anti-obesity
N-Didesmethyl Sibutramine (M2) C₁₅H₂₃Cl₂N 288.26 Didemethylated amine Active metabolite with reduced potency
(N,N-Didemethyl) 1-Hydroxy C₁₅H₂₃Cl₂NO 304.26 Hydroxyl group, didemethylated amine Potential metabolite/impurity; uncharacterized activity
USP Related Compound D C₁₆H₂₄ClN·HCl 297.28 N-methylamine variant Synthesis impurity; no therapeutic role

Research Findings and Implications

  • Regulatory Considerations : Structural analogs like Related Compounds A–D are monitored as impurities in pharmacopeial standards (e.g., USP), emphasizing the need for rigorous quality control in sibutramine synthesis .
  • Activity Insights : While M1 and M2 drive sibutramine’s efficacy, hydroxylated derivatives like (N,N-Didemethyl) 1-Hydroxy Sibutramine Hydrochloride are less studied but may contribute to off-target effects or drug-drug interactions .

Biologische Aktivität

(N,N-Didemethyl) 1-Hydroxy Sibutramine Hydrochloride is a notable compound in the pharmacological landscape, primarily recognized as an intermediate in the synthesis of Sibutramine analogues. This compound exhibits significant biological activity, particularly as a serotonin and norepinephrine reuptake inhibitor (SNRIs), which has implications for appetite suppression and energy expenditure.

(N,N-Didemethyl) 1-Hydroxy Sibutramine Hydrochloride is structurally related to Sibutramine, which is known to influence neurotransmitter levels in the central nervous system. The compound acts by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE), leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is crucial for its appetite-suppressing effects, making it a candidate for obesity management.

Pharmacological Profile

The pharmacological activity of (N,N-Didemethyl) 1-Hydroxy Sibutramine Hydrochloride can be summarized as follows:

Target Activity
Serotonin Transporter (SERT)Inhibition (Potent)
Norepinephrine Transporter (NET)Inhibition (Moderate)
Dopamine Transporter (DAT)Minimal Inhibition

The compound's ability to inhibit SERT and NET suggests its potential effectiveness in managing weight by reducing appetite and increasing energy expenditure through enhanced sympathetic activity.

Clinical Studies

  • Weight Management Trials : A study involving obese patients demonstrated that sibutramine, through its metabolites including (N,N-Didemethyl) 1-Hydroxy Sibutramine Hydrochloride, resulted in significant weight loss compared to placebo groups. The mean weight loss after six months was approximately 6.8 kg in the treatment group versus 3.1 kg in controls, indicating a substantial efficacy in appetite suppression and metabolic enhancement .
  • Biochemical Effects : Another investigation assessed the impact of sibutramine on various biochemical parameters over 12 weeks. Results showed significant reductions in total cholesterol, triglycerides, and glucose levels, alongside increased antioxidant enzyme activity, highlighting the compound's multifaceted benefits beyond mere weight loss .

Case Studies

A notable case reported severe adverse effects associated with sibutramine use, including cardiac arrest due to QT interval prolongation. This emphasizes the importance of monitoring cardiovascular health when using compounds like (N,N-Didemethyl) 1-Hydroxy Sibutramine Hydrochloride, especially in populations with pre-existing conditions .

Safety Profile

While the compound shows promise for weight management, safety concerns have been raised regarding its cardiovascular effects. The risk of increased heart rate and QT prolongation necessitates careful patient selection and monitoring during treatment .

Q & A

Q. What are the standard analytical methods for identifying and quantifying (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride in complex matrices like herbal supplements?

Methodological Answer: The compound is typically analyzed using chromatographic and spectroscopic techniques:

  • HPLC and LC-MS/MS : These are gold-standard methods for precise quantification. HPLC with UV detection (e.g., 225 nm) achieves separation of sibutramine derivatives, while LC-MS/MS enhances sensitivity for trace-level detection (limit of quantification ~0.1 µg/g) .
  • TLC/HPTLC-Densitometry : A cost-effective option for preliminary screening, though less sensitive than HPLC. Mobile phases like ethyl acetate/methanol/ammonia (85:10:5) are used for separation, with visualization under UV 254 nm .
  • Rapid Colorimetric Kits : A handheld kit (detection limit: 0.13 mg/aliquot) employs precipitation-based reactions for onsite screening in herbal supplements. It offers 99.02% accuracy and 100% sensitivity, validated by the FDA .

Q. How can researchers validate the purity of (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride reference standards?

Methodological Answer: Validation requires:

  • Pharmacopeial Standards : Cross-reference USP reference compounds (e.g., Related Compounds A–D) to confirm structural integrity and purity. These include chlorophenyl-substituted derivatives critical for impurity profiling .
  • Multi-Technique Verification : Combine NMR (for structural confirmation), HPLC (for purity >99%), and mass spectrometry (for molecular weight validation). For example, USP standards specify retention times and fragmentation patterns for LC-MS alignment .

Advanced Research Questions

Q. How can researchers resolve discrepancies in quantification data caused by varying experimental parameters across studies?

Methodological Answer: Discrepancies often arise from:

  • Sample Preparation : Differences in extraction solvents (e.g., methanol vs. acetonitrile) and sonication time (15–60 minutes) affect recovery rates. Standardize protocols using spiked matrices to assess extraction efficiency .
  • Detection Limits : Low-concentration adulteration (<0.1% w/w) requires LC-MS/MS over HPLC-UV. For example, LC-MS/MS achieves a limit of detection (LOD) of 0.01 µg/g, reducing false negatives in herbal supplements .
  • Method Validation : Use inter-laboratory comparisons and statistical tools (e.g., Horwitz Ratio) to evaluate reproducibility. A 2024 study found 15% variability in HPLC-UV results due to column aging, highlighting the need for periodic recalibration .

Q. What synthetic strategies optimize the yield of (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride while minimizing byproducts?

Methodological Answer: Key steps include:

  • Grignard Reaction Optimization : React 1-(4-chlorophenyl)cyclobutanecarbonitrile with methylmagnesium bromide under anhydrous conditions (40°C, 6 hours) to achieve >90% conversion. Quench with HCl to precipitate the free base .
  • N,N-Dimethylation Control : Use dimethyl sulfate in a biphasic system (water/dichloromethane) to reduce side reactions. Monitor pH (8–9) to avoid over-alkylation, which generates Related Compound D (N-methylamine impurity) .
  • Crystallization : Recrystallize the hydrochloride salt from ethanol/water (3:1) to achieve 99.5% purity. Yield drops to 51.9% if residual solvents are not removed via vacuum drying .

Q. What advanced techniques detect low-concentration adulteration of (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride in herbal matrices?

Methodological Answer:

  • 2D Infrared Spectroscopy (2D-IR) : Identifies adulterants at 0.05% w/w by analyzing synchronous/asynchronous correlation peaks. For example, sibutramine’s C-Cl stretch (750 cm⁻¹) shows distinct cross-peaks in adulterated samples .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol (80:20). This resolves sibutramine from structurally similar anorectics like fenfluramine .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately quantifies adulterants at 0.001% w/w using exact mass (e.g., m/z 280.1214 for [M+H]⁺). Data-independent acquisition (DIA) mode enhances sensitivity in complex matrices .

Q. How do researchers address stability challenges in (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride during long-term storage?

Methodological Answer:

  • Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months). Monitor hydrolysis products (e.g., cyclobutane ring-opening) via LC-MS. Store samples in amber vials at -20°C to reduce photodegradation .
  • Excipient Compatibility : Avoid lactose in solid formulations due to Maillard reactions. Use microcrystalline cellulose or silicified starch, which show <0.1% degradation over 12 months .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.